2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines. This compound has attracted attention due to its potential biological activity and applications in medicinal chemistry. The structure includes a pyrimidine core fused with a cyclobutyl group, which contributes to its unique properties and reactivity.
This compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. It is often studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. The compound can be synthesized through various organic reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
This compound can also be synthesized using methods like nucleophilic substitution or condensation reactions involving appropriate starting materials.
The molecular formula for 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is , with a molecular weight of approximately 176.22 g/mol.
C1CN(C(=O)C2=C1C(=N2)C3=CC=C(C=C3)C(C)C)C
WCGYQKDWCJVWRS-UHFFFAOYSA-N
The structure features a fused bicyclic system with nitrogen atoms incorporated into the rings, contributing to its reactivity and potential biological activity.
2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one largely depends on its interactions at the molecular level with biological targets such as enzymes or receptors.
Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant activity against various biological targets.
The physical properties of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one include:
Chemical properties include stability under standard conditions but may vary under acidic or basic environments.
2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2